1-(4-Phenylmethoxyphenyl)butane-1,3-dione
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Overview
Description
1-(4-Phenylmethoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C18H16O4 and a molecular weight of 296.3172 . This compound is a derivative of butane-1,3-dione, featuring a phenylmethoxy group attached to the phenyl ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(4-Phenylmethoxyphenyl)butane-1,3-dione involves several steps. One common method includes the reaction of 4-methoxybenzoyl chloride with phenylacetic acid in the presence of a base, followed by cyclization to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Phenylmethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Phenylmethoxyphenyl)butane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Phenylmethoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, blocking their activity and affecting metabolic processes . It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1-(4-Phenylmethoxyphenyl)butane-1,3-dione can be compared with other similar compounds, such as:
- **1-(4-Methoxyphenyl)butane-1,3
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C17H16O3/c1-13(18)11-17(19)15-7-9-16(10-8-15)20-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
COZSEEUROKDOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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